molecular formula C8H8N4OS B3032691 2-Amino-1,3-benzothiazole-6-carbohydrazide CAS No. 364743-45-3

2-Amino-1,3-benzothiazole-6-carbohydrazide

Cat. No.: B3032691
CAS No.: 364743-45-3
M. Wt: 208.24 g/mol
InChI Key: LHSOHDYAELXEPU-UHFFFAOYSA-N
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Description

2-Amino-1,3-benzothiazole-6-carbohydrazide is a useful research compound. Its molecular formula is C8H8N4OS and its molecular weight is 208.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Applications

2-Amino-1,3-benzothiazole derivatives have been extensively studied for their antitumor properties. One such study reported the preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, which showed potent antitumor properties both in vitro and in vivo (Bradshaw et al., 2002). Another study synthesized and evaluated C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles, revealing their role in metabolic oxidation and antitumor action (Kashiyama et al., 1999).

Corrosion Inhibition

Benzothiazole derivatives have been utilized as corrosion inhibitors. A study on benzothiazole derivatives demonstrated their effectiveness in inhibiting steel corrosion in a 1 M HCl solution (Hu et al., 2016).

Neuroprotective Agents

2-Amino-1,3-benzothiazole derivatives have been synthesized and tested as neuroprotective agents. One such study synthesized amidine, thiourea, and guanidine derivatives of 2-amino-6-(trifluoromethoxy)benzothiazole and found them to exhibit neuroprotective properties (Anzini et al., 2010).

Pharmaceutical Development

The synthesis of water-soluble prodrugs of lipophilic antitumor 2-(4-aminophenyl)benzothiazoles has been investigated for enhancing bioavailability and addressing pharmaceutical requirements (Hutchinson et al., 2002).

Antimicrobial Activity

2-Amino-1,3-benzothiazole and its derivatives have been explored for their antimicrobial properties. A study synthesized Schiff bases and azo dyes of 2-amino-1,3-benzothiazole, which showed significant antimicrobial activity (Gholse, 2013).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

The finding that affinity for the UU:GA mismatch is flanking sequence dependent emphasizes the importance of motif context and potentially increases the number of small non-canonical features within RNA that can be specifically targeted by small molecules . This suggests that 2-Amino-1,3-benzothiazole-6-carbohydrazide could be a useful tool in future research into RNA structure and function .

Properties

IUPAC Name

2-amino-1,3-benzothiazole-6-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4OS/c9-8-11-5-2-1-4(7(13)12-10)3-6(5)14-8/h1-3H,10H2,(H2,9,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSOHDYAELXEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NN)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398132
Record name 2-Amino-1,3-benzothiazole-6-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364743-45-3
Record name 2-Amino-1,3-benzothiazole-6-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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